Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate;oxalic acid
Description
Chemical Structure: The compound (1R,2R,4S)-Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate oxalate (CAS: 1881275-70-2) consists of a bicyclic 7-azabicyclo[2.2.1]heptane core esterified with a methyl group at position 2 and paired with oxalic acid as a counterion . Molecular Formula: C₁₀H₁₅NO₆. Molecular Weight: 245.23 g/mol. Key Features: The oxalate salt enhances solubility in polar solvents, while the bicyclic structure imposes conformational rigidity, making it valuable in medicinal chemistry as a constrained proline or amino acid analogue .
Properties
IUPAC Name |
methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.C2H2O4/c1-11-8(10)6-4-5-2-3-7(6)9-5;3-1(4)2(5)6/h5-7,9H,2-4H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYQRNEXAKCLPOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2CCC1N2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate;oxalic acid can be achieved through several synthetic routes. One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures . Industrial production methods typically involve similar catalytic processes, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate;oxalic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include palladium catalysts, chloroform, and aqueous HCl. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes results in the formation of oxygenated 2-azabicyclo[2.2.1]heptanes .
Scientific Research Applications
Medicinal Chemistry
Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate has been investigated for its potential as a pharmacological agent due to its structural similarity to tropane derivatives, which are known for their biological activity.
Cocaine Analogues
Research has demonstrated that derivatives of this compound can serve as ligands at the dopamine transporter, which is crucial in the context of cocaine addiction studies. A study evaluated several stereoisomers of related compounds for their binding affinities at the cocaine binding site, revealing that while they were significantly less potent than cocaine, they still exhibited notable interactions with the dopamine transporter .
Table 1: Binding Affinities of Stereoisomers
| Compound | Ki (µM) |
|---|---|
| (+/-)-2-(methoxycarbonyl)-7-methyl-3-phenyl-7-azabicyclo[2.2.1]heptane | 5 - 96 |
| 3α-phenyl isomers | More potent than 3β-phenyl isomers |
Neuropharmacology
The compound's structure allows it to interact with neurotransmitter systems, particularly those involving dopamine and serotonin.
Potential Therapeutic Uses
Studies suggest that modifications to the azabicyclo structure can enhance selectivity and potency towards specific receptors involved in neurological disorders. For instance, certain derivatives have shown promise in modulating dopamine levels, which could be beneficial in treating conditions such as Parkinson's disease and schizophrenia .
Synthetic Methodologies
Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate serves as an important building block in organic synthesis, particularly in the development of new pharmaceuticals.
Synthesis of Complex Molecules
The compound can be synthesized through various methods involving cyclization reactions and can be used to produce more complex molecules with potential therapeutic effects. For example, reactions involving this compound have led to the synthesis of novel protein degraders that target specific proteins for degradation, which is a promising strategy in drug development .
Table 2: Synthetic Pathways Involving Methyl 7-Azabicyclo[2.2.1]heptane-2-carboxylate
| Reaction Type | Description |
|---|---|
| Cyclization | Formation of bicyclic structures from linear precursors |
| Functionalization | Introduction of functional groups to enhance biological activity |
| Coupling Reactions | Linking with other molecular frameworks for drug discovery |
Binding Studies
In one notable study, researchers synthesized various derivatives of methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate and assessed their binding affinities at the dopamine transporter using rat caudate-putamen tissue samples . The findings indicated that while these compounds were less potent than cocaine, they provided valuable insights into the structural requirements for binding affinity.
Drug Development Initiatives
Another case involved the use of this compound as a scaffold for developing new neuroactive drugs aimed at treating addiction and mood disorders . The adaptability of its structure allows chemists to modify it to improve efficacy and reduce side effects.
Mechanism of Action
The mechanism of action of Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate;oxalic acid involves its interaction with specific molecular targets and pathways. The nitrogen atom within its bicyclic structure allows it to form stable complexes with various biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 7-Azabicyclo[2.2.1]heptane-2-carboxylate Hydrochloride
- Molecular Formula: C₉H₁₆ClNO₂.
- Molecular Weight : 205.68 g/mol .
- Differences :
- Ester Group : Ethyl ester instead of methyl.
- Counterion : Hydrochloride instead of oxalate.
- Impact : Lower molecular weight and altered solubility (hydrochloride salts typically exhibit higher aqueous solubility than oxalates).
7-Boc-7-Azabicyclo[2.2.1]heptane-2-carboxylic Acid
- Molecular Formula: C₁₂H₁₉NO₄.
- Molecular Weight : 241.28 g/mol .
- Differences :
- Protective Group : Boc (tert-butyloxycarbonyl) protects the amine.
- Functional Group : Carboxylic acid at position 2 instead of methyl ester.
- Impact : The Boc group improves stability during synthesis, while the free carboxylic acid enables peptide coupling.
N-(3-Pyridylmethyl)-7-Azabicyclo[2.2.1]heptane
- Molecular Formula : C₁₁H₁₅N₂.
- Molecular Weight : 175.25 g/mol (base only).
- Differences :
6,6-Dibromopenicillanic Acid
- Molecular Formula: C₈H₉Br₂NO₃S.
- Molecular Weight : 359.03 g/mol .
- Differences :
- Core Structure : Penam bicyclic system (4-thia-1-azabicyclo[3.2.0]heptane) instead of 7-azabicyclo[2.2.1].
- Functional Groups : Bromine substituents and β-lactam ring.
- Impact : Broad-spectrum β-lactamase inhibitor, illustrating structural divergence in biological applications.
Data Table: Structural and Functional Comparison
Key Research Findings
Synthetic Methods :
- The target compound is synthesized via multi-step routes involving Diels-Alder reactions and chiral HPLC resolution .
- Ethyl and Boc-protected derivatives utilize esterification and protective group strategies .
- N-Substituted derivatives are synthesized via palladium-catalyzed amination, enabling diverse functionalization .
Biological Activity :
Hazards and Stability :
Biological Activity
Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate, also known as methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate; oxalic acid, is a bicyclic compound with significant biological activity, particularly in the context of neuropharmacology and drug design. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate has the following chemical characteristics:
- Molecular Formula : C8H13NO2
- Molecular Weight : 155.19 g/mol
- CAS Number : 1230486-65-3
- IUPAC Name : Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate
The compound features a bicyclic structure that contributes to its unique binding properties with various biological targets.
Methyl 7-azabicyclo[2.2.1]heptane derivatives have been shown to interact with neurotransmitter systems, particularly those involving dopamine transporters. They are evaluated for their potential as ligands at the cocaine binding site, which is critical for understanding their role in addiction and neuropharmacology.
- Binding Affinity : The binding affinities (Ki values) of various stereoisomers of this compound have been reported to be significantly lower than that of cocaine, indicating a weaker interaction with the dopamine transporter (Ki = 5–96 µM) compared to cocaine derivatives .
- Stereochemical Effects : Interestingly, certain stereoisomers exhibit higher potency than others, suggesting that the spatial arrangement of atoms in these molecules plays a crucial role in their biological effects .
Pharmacological Studies
Research has demonstrated the potential use of methyl 7-azabicyclo[2.2.1]heptane derivatives in therapeutic applications:
- Cocaine Analogues : Studies have synthesized and evaluated various analogues for their ability to inhibit dopamine reuptake, which may have implications for developing treatments for cocaine addiction .
- Neuroprotective Effects : Some derivatives have shown neuroprotective effects in animal models, possibly through modulation of neurotransmitter systems .
Case Studies and Research Findings
A selection of studies highlights the biological activity and potential therapeutic applications of methyl 7-azabicyclo[2.2.1]heptane derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
